molecular formula C15H21NO B7511358 N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide

N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide

Cat. No. B7511358
M. Wt: 231.33 g/mol
InChI Key: ZOZXOXAMWGTQQT-UHFFFAOYSA-N
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Description

N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide, also known as SNC80, is a synthetic opioid drug that has been extensively studied for its potential use in pain management and addiction treatment. It was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide acts as a selective agonist for the delta opioid receptor, which is one of three main opioid receptors in the brain. Activation of the delta opioid receptor leads to the modulation of pain and reward pathways in the brain, which can result in analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and has been shown to reduce the withdrawal symptoms associated with opioid withdrawal. N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has also been shown to have anti-addictive effects, as it reduces the reinforcing effects of opioids and other addictive substances.

Advantages and Limitations for Lab Experiments

N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it has a high affinity for the delta opioid receptor, which makes it a useful tool for studying the role of this receptor in pain and addiction. However, one limitation is that it is not very selective for the delta opioid receptor, and can also bind to other opioid receptors in the brain.

Future Directions

There are a number of future directions for research on N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide. One area of research is the development of more selective delta opioid receptor agonists, which could have fewer side effects and be more effective in pain management and addiction treatment. Another area of research is the use of N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide in combination with other drugs, such as non-opioid pain relievers, to enhance its effectiveness and reduce its side effects. Finally, there is a need for more research on the long-term effects of N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide, particularly in terms of its potential for addiction and dependence.

Synthesis Methods

N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide is synthesized through a multi-step process that involves the reaction of cyclopentanone with 2-methylbenzylmagnesium chloride to form the corresponding alcohol. This alcohol is then reacted with N-methylmorpholine and carbonyldiimidazole to form the amide. The final step involves the reduction of the amide with lithium aluminum hydride to yield N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide.

Scientific Research Applications

N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have a high affinity for the delta opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce the withdrawal symptoms associated with opioid withdrawal.

properties

IUPAC Name

N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12-7-3-4-10-14(12)11-16(2)15(17)13-8-5-6-9-13/h3-4,7,10,13H,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZXOXAMWGTQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide

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